EHop-016 EHop-016 EHop-016 is a novel potent and selective inhibitor of RAC. EHop-016 inhibits Rac activity in the MDA-MB-435 metastatic cancer cells that overexpress Rac and exhibits high endogenous Rac activity. The IC(50) of 1.1 μM for Rac inhibition by EHop-016 is ~ 100-fold lower than for NSC23766. EHop-016 is specific for Rac1 and Rac3 at concentrations of < 5 μM. At higher concentrations, EHop-016 inhibits the close homolog Cdc42. EHop-016 also inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines. EHop-016 decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells. EHop-016 holds promise as a targeted therapeutic agent for the treatment of metastatic cancers with high Rac activity.
Brand Name: Vulcanchem
CAS No.: 1380432-32-5
VCID: VC0526942
InChI: InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
SMILES: CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Molecular Formula: C25H30N6O
Molecular Weight: 430.54

EHop-016

CAS No.: 1380432-32-5

Inhibitors

VCID: VC0526942

Molecular Formula: C25H30N6O

Molecular Weight: 430.54

Purity: >98% (or refer to the Certificate of Analysis)

EHop-016 - 1380432-32-5

CAS No. 1380432-32-5
Product Name EHop-016
Molecular Formula C25H30N6O
Molecular Weight 430.54
IUPAC Name 4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
Standard InChIKey AFTZZRFCMOAFCR-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Appearance Solid powder
Description EHop-016 is a novel potent and selective inhibitor of RAC. EHop-016 inhibits Rac activity in the MDA-MB-435 metastatic cancer cells that overexpress Rac and exhibits high endogenous Rac activity. The IC(50) of 1.1 μM for Rac inhibition by EHop-016 is ~ 100-fold lower than for NSC23766. EHop-016 is specific for Rac1 and Rac3 at concentrations of < 5 μM. At higher concentrations, EHop-016 inhibits the close homolog Cdc42. EHop-016 also inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines. EHop-016 decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells. EHop-016 holds promise as a targeted therapeutic agent for the treatment of metastatic cancers with high Rac activity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms EHop016; EHop-016; EHop 016; EHOP016; EHOP-016; EHOP 016.
Reference 1: Martin H, Mali RS, Ma P, Chatterjee A, Ramdas B, Sims E, Munugalavadla V, Ghosh J, Mattingly RR, Visconte V, Tiu RV, Vlaar CP, Dharmawardhane S, Kapur R. Pak and Rac GTPases promote oncogenic KIT-induced neoplasms. J Clin Invest. 2013 Oct 1;123(10):4449-63. doi: 10.1172/JCI67509. Epub 2013 Sep 16. PubMed PMID: 24091327; PubMed Central PMCID: PMC3784531.
2: Dharmawardhane S, Hernandez E, Vlaar C. Development of EHop-016: a small molecule inhibitor of Rac. Enzymes. 2013;33 Pt A:117-46. doi: 10.1016/B978-0-12-416749-0.00006-3. Epub 2013 Aug 8. Review. PubMed PMID: 25033803.
3: Montalvo-Ortiz BL, Castillo-Pichardo L, Hernández E, Humphries-Bickley T, De la Mota-Peynado A, Cubano LA, Vlaar CP, Dharmawardhane S. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase. J Biol Chem. 2012 Apr 13;287(16):13228-38. doi: 10.1074/jbc.M111.334524. Epub 2012 Mar 1. PubMed PMID: 22383527; PubMed Central PMCID: PMC3339933.
(Last update: 4/20/2016).
PubChem Compound 51031035
Last Modified Nov 11 2021
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